PMX 53c -

PMX 53c

Catalog Number: EVT-242261
CAS Number:
Molecular Formula: C39H60N10O7
Molecular Weight: 780.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Negative control for PMX 53.
Source and Classification

PMX 53c is classified as a cyclic peptide and is identified by its CAS number 219639-75-5. It is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into cyclic structures, ensuring high purity and yield .

Synthesis Analysis

Methods and Technical Details

The synthesis of PMX 53c employs solid-phase peptide synthesis, a widely used method in peptide chemistry. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps include:

  1. Preparation of the Resin: A suitable resin is selected to anchor the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents.
  3. Deprotection: The protecting groups are removed to expose the reactive functional groups for further coupling.
  4. Cyclization: The linear peptide is cyclized by forming a bond between specific amino acids, resulting in a cyclic structure.
  5. Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Molecular Structure Analysis

Structure and Data

PMX 53c has a unique cyclic structure that contributes to its biological activity. Its molecular formula is C15_{15}H19_{19}N3_{3}O3_{3}, with a molecular weight of approximately 287.33 g/mol. The cyclic nature of PMX 53c enhances its stability and affinity for its target receptors, allowing it to effectively modulate immune responses .

Chemical Reactions Analysis

Reactions and Technical Details

PMX 53c primarily acts through receptor interactions rather than undergoing traditional chemical reactions. Its mechanism involves:

  • Antagonism of C5aR: By binding to this receptor, PMX 53c inhibits C5a-induced signaling pathways that lead to inflammation and immune cell activation.
  • Agonism of MrgX2: This action can influence mast cell degranulation, which has implications for both pro-inflammatory and anti-inflammatory responses depending on the context .

The compound has shown effectiveness in inhibiting neutrophil activation and reducing vascular leakage in various preclinical models .

Mechanism of Action

Process and Data

The mechanism of action for PMX 53c involves its dual role in modulating immune responses:

  1. C5a Receptor Antagonism: PMX 53c binds to C5aR, preventing C5a from activating inflammatory pathways that contribute to diseases such as cancer and autoimmune disorders.
  2. MrgX2 Agonism: By activating MrgX2, PMX 53c can help regulate pain signaling and neurogenic inflammation, providing a potential therapeutic avenue for pain management .

Studies have demonstrated that PMX 53c can enhance the efficacy of chemotherapeutic agents by improving T cell responses against tumors, highlighting its potential in cancer immunotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PMX 53c exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under proper storage conditions, but sensitive to heat and moisture.

These properties make PMX 53c suitable for laboratory research and potential therapeutic applications .

Applications

Scientific Uses

PMX 53c has several applications in scientific research:

  • Immunology: Its role as a C5aR antagonist makes it valuable in studies investigating inflammatory pathways, immune modulation, and autoimmune diseases.
  • Cancer Research: Given its ability to enhance T cell activation against tumors, PMX 53c is being explored for its potential use in cancer immunotherapy.
  • Pain Management: The agonistic effect on MrgX2 opens avenues for research into pain relief mechanisms .
Introduction to PMX 53c in Receptor-Specific Research

Historical Context of PMX 53c as a Negative Control in Complement and Mast Cell Studies

PMX 53c (chemical name: Ac-Phe-[Orn-Pro-DCha-Ala-DArg]) emerged as a specialized pharmacological tool designed explicitly to serve as a negative control for the complement C5a receptor (CD88) antagonist PMX 53 (AcF-[OPdChaWR]). Developed in the early 2000s, this cyclic hexapeptide features strategic amino acid substitutions—Trp→Ala and Arg→dArg—that abolish its receptor interactions while preserving structural similarity to the active compound [1] [8]. This design was crucial for validating findings in mast cell studies, where early research indicated that polybasic compounds like C5a could potentially activate mast cells through non-receptor-mediated mechanisms or via receptors other than CD88 [2]. PMX 53c's validation as biologically inert was confirmed through multiple assays showing:

  • No inhibition of C5a-induced calcium flux in HMC-1 cells (which express CD88 but lack MrgX2)
  • Absence of degranulation responses in LAD2 mast cells and MrgX2-transfected RBL-2H3 cells
  • Lack of binding to CD88 or MrgX2 in competitive displacement studies [2] [3]

Table 1: Key Structural and Functional Comparisons: PMX 53 vs. PMX 53c

ParameterPMX 53PMX 53c
Amino Acid SequenceAcF-[Orn-Pro-dCha-Trp-Arg]AcF-[Orn-Pro-dCha-Ala-dArg]
Molecular Weight896.1 g/mol780.96 g/mol
Key ModificationsLactam bridge (Orn2-Arg6)Lactam bridge (Orn2-dArg6), Trp5→Ala5
CD88 AntagonismPotent (IC₅₀ = 20 nM)Inactive
MrgX2 AgonismLow-affinity agonist (≥30 nM)Inactive
Primary Research RoleDual-activity compoundNegative control

Role in Disentangling CD88 and MrgX2 Signaling Pathways

PMX 53c played a pivotal role in resolving a significant pharmacological paradox: the discovery that PMX-53 functioned simultaneously as a CD88 antagonist and a MrgX2 agonist. When studies revealed that PMX-53 unexpectedly caused mast cell degranulation at higher concentrations (≥30 nM), PMX 53c was instrumental in attributing this effect to specific receptor engagement rather than non-specific mechanisms [1] [6]. Key mechanistic insights enabled by PMX 53c include:

  • Receptor specificity confirmation: While PMX-53 activated MrgX2-transfected RBL-2H3 cells, PMX 53c showed no activity, proving the effect required specific Trp/Arg residues [3]
  • Pathway discrimination: In LAD2 mast cells expressing both CD88 and MrgX2, PMX 53c's inactivity helped demonstrate that C5a-induced degranulation occurs exclusively through CD88, not MrgX2 [2] [6]
  • Amino acid requirement mapping: By contrasting PMX-53 with PMX 53c, researchers identified that Trp and Arg residues are essential for both CD88 antagonism and MrgX2 agonism [3]

Table 2: PMX 53c in Experimental Discrimination of Receptor Pathways

Experimental SystemPMX 53 ResponsePMX 53c ResponseBiological Interpretation
HMC-1 cells (CD88+, MrgX2-)Inhibits C5a-induced Ca²⁺ flux (10 nM)No inhibitionConfirms CD88 antagonism requires Trp/Arg
MrgX2-transfected RBL-2H3 cellsDegranulation (≥30 nM)No degranulationProves MrgX2 activation is residue-specific
LAD2 mast cells (CD88+, MrgX2+)Biphasic: CD88 block + MrgX2 activationNo activityDiscriminates dual receptor interactions

Theoretical Frameworks for Dual-Activity Compound Design

The development and characterization of PMX 53c contributed significantly to theoretical frameworks in receptor pharmacology, particularly concerning peptidomimetic optimization and polypharmacology. Its design exemplifies three key principles:

  • Targeted Deactivation: The Trp5→Ala5 substitution eliminates π-π stacking interactions critical for CD88 binding, while the Arg6→dArg6 modification disrupts ionic contacts with MrgX2 [7]. Computational studies reveal these changes alter electrostatic potential surfaces without significantly affecting backbone conformation [7].

  • Negative Control Validation: PMX 53c established formal criteria for negative controls targeting GPCRs:

  • Structural similarity >95% to active compound
  • Matching physicochemical properties (e.g., solubility, stability)
  • Absence of target engagement at relevant concentrations
  • No interference with detection systems [1] [8]
  • Dual-Activity Compound Design: Paradoxically, PMX 53c informed strategies for designing compounds with intentional polypharmacology. By identifying residues that differentially impact CD88 vs. MrgX2 activity, it enabled:
  • Computational models predicting ligand-receptor interaction fingerprints
  • Strategies to "split" dual activities into selective compounds
  • Frameworks for balancing antagonist/agonist ratios in drug candidates [4] [6] [7]

Table 3: Structural Parameters Influencing Receptor Selectivity

Structural FeatureCD88 AntagonismMrgX2 AgonismPMX 53c Modification
P5 ResidueRequires aromatic TrpRequires aromatic TrpTrp → Ala (aliphatic)
P6 ResidueL-Arg criticalL-Arg criticalL-Arg → D-Arg (stereoinversion)
Lactam BridgeEssential for conformationEssential for conformationMaintained (structural mimicry)
Electrostatic PotentialPositive surface at P5-P6Positive surface at P5-P6Disrupted by Ala/dArg

Properties

Product Name

PMX 53c

Molecular Formula

C39H60N10O7

Molecular Weight

780.96

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.